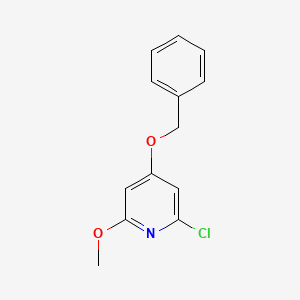

4-(Benzyloxy)-2-methoxy-6-chloro pyridine

描述

4-(Benzyloxy)-2-methoxy-6-chloro pyridine is a substituted pyridine derivative characterized by benzyloxy, methoxy, and chloro functional groups at positions 4, 2, and 6, respectively. Pyridine derivatives are critical in medicinal chemistry and material science due to their electronic properties and versatility in forming hydrogen bonds.

属性

IUPAC Name |

2-chloro-6-methoxy-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO2/c1-16-13-8-11(7-12(14)15-13)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATPJSPSCURMIFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=CC(=C1)OCC2=CC=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Aromatic Substitution of 6-Chloro-2-methoxypyridine Derivatives

One of the most reliable routes involves the nucleophilic substitution of the chlorine atom at the 6-position of 2-methoxy-6-chloropyridine derivatives by sodium phenylmethoxide (the sodium salt of benzyl alcohol), resulting in the formation of the benzyloxy substituent at the 4-position. This method was demonstrated in Meerpoel et al. (1993), where the selective substitution of chlorine in 3-bromomethyl-6-chloro-2-methoxypyridines with sodium phenylmethoxide in dry dimethylformamide (DMF) at elevated temperatures (~90°C) yielded 4-(benzyloxy)-2-methoxy-6-chloropyridine derivatives in good yields ranging from 75% to 89% (Table 1).

Table 1. Representative Yields for Substitution Reaction

| Compound | Starting Material | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 4-(Benzyloxy)-2-methoxy-6-chloropyridine | 3-Bromomethyl-6-chloro-2-methoxypyridine | Sodium phenylmethoxide, DMF, 90°C | 75-89 |

This approach benefits from regioselectivity and relatively mild reaction conditions, avoiding harsher reagents or extensive protection-deprotection steps.

Alkylation of 4-Hydroxy-Substituted Pyridines

Another preparative approach involves the alkylation of 4-hydroxy-2-methoxy-6-chloropyridine with benzyl chloride in the presence of a base such as potassium carbonate. This reaction is typically performed in polar aprotic solvents like DMF, which facilitates the nucleophilic attack of the hydroxy group on benzyl chloride to form the benzyloxy substituent.

For example, the synthesis of methyl 4-(benzyloxy)benzoate from methyl 4-hydroxybenzoate and benzyl chloride using potassium carbonate as a catalyst in DMF under ultrasonic irradiation has been reported to proceed efficiently within 4 hours, yielding the benzyloxy intermediate in good yield.

This intermediate can then be further transformed into the desired pyridine derivative through subsequent functional group manipulations.

Ultrasound-Assisted Green Chemistry Protocol for Derivative Synthesis

A notable advancement in the synthesis of 4-(benzyloxy)-substituted pyridine derivatives is the use of ultrasound-assisted reactions, which significantly reduce reaction times and improve yields compared to conventional reflux methods.

In a study focusing on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives, the key intermediate 4-(benzyloxy)benzohydrazide was prepared from methyl 4-(benzyloxy)benzoate. The final cyclocondensation with chloroacetyl chloride was carried out in DMF with triethylamine as a catalyst under ultrasonic irradiation, reducing reaction time from 8 hours (reflux) to approximately 2 hours, and increasing yields from around 70% to 88% (Table 2).

Table 2. Comparison of Conventional Refluxing vs. Ultrasonic Irradiation

| Entry | Conventional Refluxing Time (h) | Yield (%) | Ultrasonic Irradiation Time (h) | Yield (%) |

|---|---|---|---|---|

| 6a | 8.00 | 70 | 2.00 | 88 |

| 6b | 6.00 | 65 | 2.00 | 82 |

| 6c | 6.50 | 72 | 2.10 | 80 |

| 6d | 7.00 | 70 | 2.20 | 79 |

| 6e | 7.50 | 71 | 2.15 | 80 |

This green chemistry approach is advantageous for scale-up and industrial applications due to its efficiency and eco-friendliness.

Reaction Mechanism Insights

The substitution of chlorine by the benzyloxy group proceeds via nucleophilic aromatic substitution, where the phenylmethoxide ion attacks the electron-deficient pyridine ring at the position bearing the chlorine atom. The electron-withdrawing effect of the adjacent methoxy group at the 2-position and the chlorine at the 6-position facilitates this substitution.

In the ultrasound-assisted synthesis of azetidinone derivatives, the reaction mechanism involves a Staudinger ketene-imine cycloaddition. The imine nitrogen attacks the ketene carbonyl carbon of chloroacetyl chloride, generating a zwitterionic intermediate that undergoes ring closure to form the β-lactam ring.

Summary of Preparation Methods

化学反应分析

Types of Reactions

4-(Benzyloxy)-2-methoxy-6-chloro pyridine undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to a benzaldehyde derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Amines, thiols, in the presence of a base.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry

One of the most significant applications of 4-(Benzyloxy)-2-methoxy-6-chloro pyridine lies in medicinal chemistry. It has been utilized as a precursor in synthesizing compounds with anti-tubercular activity. For instance, derivatives synthesized from this compound have shown promising results against Mycobacterium tuberculosis (MTB), with some exhibiting an IC50 value of less than 1 µg/mL . The incorporation of this compound into azetidinone derivatives has been linked to enhanced anti-mycobacterial activity, showcasing its potential in developing new therapeutic agents.

Biological Probes

In biological research, this compound serves as a probe for studying enzyme interactions and biological pathways. Its unique functional groups allow it to participate in specific molecular interactions that can modulate enzyme activity or receptor binding, providing insights into biological mechanisms .

Material Science

In material science, this compound is used in the production of specialty chemicals and materials with unique properties. Its chemical structure allows for modifications that can enhance material characteristics such as thermal stability and solubility, making it suitable for applications in coatings and polymers .

Case Study 1: Anti-Tubercular Activity

A study focused on synthesizing azetidinone derivatives from this compound demonstrated significant anti-tubercular properties. The derivatives were tested for their efficacy against MTB, revealing that modifications to the core structure could enhance biological activity while maintaining low cytotoxicity against human cancer cell lines .

Case Study 2: Enzyme Interaction Studies

Research involving this compound as a probe in enzyme assays showed that its structural modifications could influence enzyme kinetics. The benzyloxy group was found to facilitate specific interactions that altered enzyme activity, providing valuable insights into enzyme mechanisms and potential drug design strategies .

作用机制

The mechanism of action of 4-(Benzyloxy)-2-methoxy-6-chloro pyridine involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methoxy and chlorine groups can influence the electronic properties of the molecule. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

- Functional Group Impact : Replacing benzyloxy with 4-methoxybenzyloxy (as in 2-chloro-6-(4-methoxybenzyloxy)pyridine ) introduces an additional methoxy group, which could enhance solubility in polar solvents. Conversely, the iodo substituent in 6-chloro-2-iodo-3-(4-methoxybenzyloxy)-pyridine increases molecular weight and may favor halogen-bonding interactions in catalysis.

Physicochemical Properties

- Solubility : The methoxy group in the target compound improves water solubility compared to purely alkyl-substituted pyridines. However, the benzyloxy group counteracts this by increasing hydrophobicity.

- Stability : Chloro substituents at position 6 may deactivate the pyridine ring toward electrophilic substitution, enhancing stability under acidic conditions compared to unsubstituted analogs.

Research Findings and Key Insights

- Green Synthesis : The use of sodium hypochlorite in highlights a shift toward sustainable methodologies, contrasting with older methods employing Cr(VI) or DDQ . This aligns with industrial preferences for environmentally benign processes.

- Structure-Activity Relationships (SAR): Minor positional changes (e.g., shifting benzyloxy from position 4 to 2) significantly alter electronic properties, as evidenced by reduced similarity scores in . This underscores the need for precise regiochemical control in drug design.

生物活性

4-(Benzyloxy)-2-methoxy-6-chloro pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, mechanism of action, and biological activity of this compound, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound consists of a pyridine ring substituted with a benzyloxy group at the 4-position, a methoxy group at the 2-position, and a chlorine atom at the 6-position. The presence of these functional groups contributes to its unique reactivity and biological activity.

The mechanism of action for this compound involves its interaction with various biological targets, including enzymes and receptors. The compound's ability to form hydrogen bonds and hydrophobic interactions with target proteins can modulate their activity, leading to significant biological effects.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound possess notable antimicrobial properties against various bacterial strains. For instance, it has been demonstrated that certain analogs exhibit minimum inhibitory concentrations (MIC) as low as 50 μg/ml against Gram-negative bacteria .

- Antiparasitic Activity : The compound has also been evaluated for its antiparasitic effects. In vitro studies indicate that it displays potent activity against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of standard treatments like metronidazole .

- Insecticidal Activity : Preliminary bioassays have highlighted its potential as an insecticide, particularly against mosquito larvae, showing significant larvicidal activity at concentrations as low as 1 mg/L .

Case Studies

- Antimicrobial Evaluation : A study involving the synthesis and evaluation of various pyridine derivatives found that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the benzyloxy group could enhance antibacterial potency.

- Antiparasitic Screening : In another investigation, the antiparasitic efficacy of this compound was assessed against Leishmania major. Results indicated that it maintained a selectivity index greater than 10, suggesting low toxicity to mammalian cells while effectively inhibiting parasite growth .

- Insect Larvicidal Activity : A series of compounds related to this compound were tested for larvicidal activity against mosquito species. The results showed that specific analogs achieved up to 100% mortality in larvae at higher concentrations, demonstrating its potential for pest control applications .

Data Table: Summary of Biological Activities

常见问题

Q. What are the optimal synthetic routes for 4-(Benzyloxy)-2-methoxy-6-chloro pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves halogenation, protective group strategies, and cross-coupling reactions. For example:

- Halogenation : Selective iodination using mercuric acetate and iodine in acetic acid .

- Protection/Deprotection : Methoxymethyl (MOM) protection of hydroxyl groups with MOM chloride and Cs₂CO₃, followed by acidic hydrolysis .

- Suzuki Coupling : Reaction with boronic acids (e.g., pyridine boronic acids) using Pd(dppf)Cl₂ as a catalyst and K₃PO₄ as a base in DMF under microwave irradiation (120°C, 2–3 h) .

- Purification : Column chromatography or recrystallization to isolate intermediates and final products.

Yield optimization focuses on controlling reaction temperature, stoichiometry of catalysts, and microwave-assisted acceleration .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves molecular geometry and confirms substituent positions (e.g., benzyloxy and methoxy groups) .

- NMR Spectroscopy : Key signatures include:

- ¹H NMR : Methoxy protons (~δ 3.8–4.0 ppm), benzyloxy aromatic protons (δ 7.2–7.5 ppm), and pyridine ring protons (δ 8.0–8.5 ppm).

- ¹³C NMR : Chlorine-substituted pyridine carbons (~δ 150–160 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

Q. How can researchers assess the inhibitory activity of this compound against enzymes like CYP1B1?

- Methodological Answer :

- EROD Assay : Measures CYP1B1 inhibition via ethoxyresorufin-O-deethylase activity. Cells expressing CYP1B1 are treated with the compound, and fluorescence (ex/em: 535/585 nm) quantifies residual enzyme activity .

- IC₅₀ Determination : Dose-response curves using serial dilutions (e.g., 0.001–10 µM) and nonlinear regression analysis. For example, 2-(pyridin-3-yl)estradiol (4a) showed IC₅₀ = 0.011 µM in CYP1B1 inhibition .

Advanced Research Questions

Q. How do substituent positions (e.g., C2 vs C6) on the pyridine ring influence biological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- C2 Substitution : Pyridine derivatives with substituents at C2 (e.g., 4a) exhibit stronger CYP1B1 inhibition (IC₅₀ = 0.011 µM) due to optimal steric alignment with the heme-binding pocket .

- C3/C4 Substitution : Less effective (e.g., 6b IC₅₀ = 0.083 µM) due to reduced interaction with hydrophobic residues .

Table 1 : SAR of Pyridine Derivatives

| Substituent Position | Example Compound | CYP1B1 IC₅₀ (µM) | Relative Potency |

|---|---|---|---|

| C2 | 4a | 0.011 | 7.5x α-naphthoflavone |

| C3 | 3b | 0.045 | 1.8x α-naphthoflavone |

| C4 | 11a | 0.076 | 1.1x α-naphthoflavone |

| Data sourced from enzymatic assays and molecular docking . |

Q. What strategies resolve contradictions in activity data between in vitro and in vivo studies?

- Methodological Answer :

- Metabolic Stability Assays : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify rapid degradation. For 4a, plasma concentration peaked at 1 h post-administration, suggesting moderate metabolic resistance .

- Metabolite Profiling : LC-MS/MS identifies active metabolites contributing to in vivo efficacy.

- Species-Specific Variability : Cross-test in humanized CYP1B1 mouse models to address interspecies differences .

Q. How can DFT calculations predict interaction mechanisms with target proteins?

- Methodological Answer :

- DFT Studies : Calculate electron density, HOMO-LUMO gaps, and Fukui indices to identify reactive sites. Pyridine rings participate in charge transfer via donor-acceptor interactions with metal surfaces or heme groups .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models ligand-protein interactions. For CYP1B1, the pyridine nitrogen forms a coordination bond with heme iron, while benzyloxy groups engage in π-π stacking with Phe residues .

Methodological Tables

Table 2 : Synthetic Yields Under Different Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Halogenation | Hg(OAc)₂, I₂, acetic acid | 85–90 | |

| Suzuki Coupling | Pd(dppf)Cl₂, K₃PO₄, DMF, MW 120°C | 70–75 | |

| MOM Deprotection | HCl (6M), THF/H₂O | 95 |

Table 3 : Key Spectral Data for Structural Confirmation

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.89 (s, OCH₃), δ 5.21 (s, OCH₂Ph) | |

| X-ray Diffraction | C–Cl bond length: 1.74 Å, dihedral angles |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。